2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Overview
Description
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane typically involves the bromination of 4-methylphenol followed by the formation of the dioxolane ring. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to ensure selectivity and minimize side reactions . The brominated product is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and bromine addition rate, to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Ring-Opening Reactions: The dioxolane ring can undergo cyclization or ring-opening reactions, leading to the formation of new cyclic or acyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of agrochemicals and fine chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and dioxolane ring contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Shares the brominated methylphenyl group but lacks the dioxolane ring.
2-Bromo-1-(4-methylphenyl)-1-propanone: Contains a brominated methylphenyl group attached to a propanone moiety.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Features a similar brominated methylphenyl group with an additional iodine atom and acetamide group.
Uniqueness
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both the brominated methylphenyl group and the dioxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJAKZXARLDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2OCCO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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